molecular formula C14H10BrClF3N3S B13106948 1-(4-Bromophenyl)-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiourea

1-(4-Bromophenyl)-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiourea

Cat. No.: B13106948
M. Wt: 424.7 g/mol
InChI Key: BNFPPIYPQCIMJP-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiourea is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a bromophenyl group, a chloropyridinyl group, and a trifluoromethyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiourea typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-bromophenyl isothiocyanate with 3-chloro-5-(trifluoromethyl)pyridine-2-methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the reaction. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(4-Bromophenyl)-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl or chloropyridinyl groups, leading to the formation of various derivatives. Common reagents include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

1-(4-Bromophenyl)-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiourea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit certain kinases involved in cell signaling, leading to the suppression of cancer cell proliferation.

Comparison with Similar Compounds

Similar compounds to 1-(4-Bromophenyl)-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiourea include:

    1-(4-Bromophenyl)-3-(pyridin-2-ylmethyl)thiourea: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

    1-(4-Chlorophenyl)-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiourea:

    1-(4-Bromophenyl)-3-((3-methyl-5-(trifluoromethyl)pyridin-2-yl)methyl)thiourea: The presence of a methyl group instead of chlorine affects its chemical behavior and biological effects.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H10BrClF3N3S

Molecular Weight

424.7 g/mol

IUPAC Name

1-(4-bromophenyl)-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiourea

InChI

InChI=1S/C14H10BrClF3N3S/c15-9-1-3-10(4-2-9)22-13(23)21-7-12-11(16)5-8(6-20-12)14(17,18)19/h1-6H,7H2,(H2,21,22,23)

InChI Key

BNFPPIYPQCIMJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=S)NCC2=C(C=C(C=N2)C(F)(F)F)Cl)Br

Origin of Product

United States

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